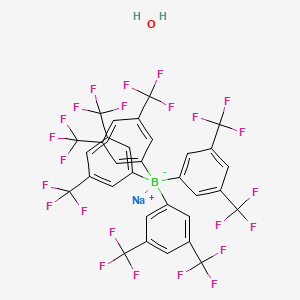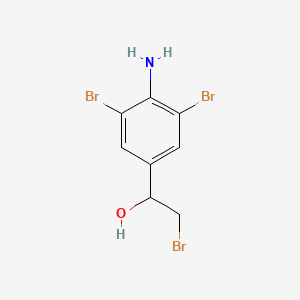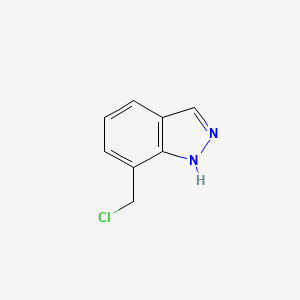
Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate xhydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate is a lipophilic additive of tetraphenylborate. It is used for solvent extraction of cations and solvent polymeric membrane electrodes and optodes. It is also used as an anionic phase-transfer catalyst .
Synthesis Analysis
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, also known as NaBArF, is widely used as a catalyst in the cyclopolymerization of functionalized trienes. NaBArF also acts as a precursor to synthesize other tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (TFPB)-based reagents . A safe, convenient preparation of the reagent sodium tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF {sub 24}) has been devised by utilizing a magnesium-bromine exchange reaction in the absence of metallic magnesium .Molecular Structure Analysis
The empirical formula of Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate is C32H12BF24Na. Its molecular weight is 886.20 .Chemical Reactions Analysis
Sodium tetrakis borate can act as a precursor to synthesize other tetrakis borate (TFPB)-based reagents. The TFPB anion can be used to catalyze: In - situ diazo-coupling and N - and C -nitrosations .Physical And Chemical Properties Analysis
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate is a lipophilic ion which is insoluble in water. It is also strong against acids and oxidants .Aplicaciones Científicas De Investigación
Catalytic Activity in Chemical Reactions
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF) has been identified as a catalyst in several chemical reactions. It exhibits catalytic activity for Friedel-Crafts addition reactions of phenolic and other aromatic nucleophiles to trans-β-nitrostyrene. This is attributed to a chelating effect between the Na+ cation and the nitro group of trans-β-nitrostyrene, facilitating catalytic activation (Mesa, Hibbard, & Franz, 2019). Additionally, it has been used in the [2 + 2] cycloaddition of certain compounds, demonstrating controlled chemoselectivity in the reaction process (Chen, Jadhav, Chen, & Liu, 2021).
Role in Polymerization Processes
NaBArF plays a significant role in polymerization processes. It acts as a Brønsted acid in the polymerization of vinyl ethers and activated styrenes (Chang, Chen, Liu, Peng, Chou, & Liu, 2006). This compound also catalyzes the one-pot, three-component Mannich reaction of ketones with aromatic aldehydes and different anilines in water (Chang, Liao, & Liu, 2006). Its role in facilitating the formation of polymers highlights its utility in advanced materials research.
Applications in Ionic Liquids and Electrochemistry
NaBArF is used in the synthesis and characterization of ionic liquids, particularly in the formation of viologen bis salts. These salts exhibit interesting properties like low glass transition temperatures, polymorphism, and photoluminescence, making them significant in materials science (Bhowmik, Han, Ndedeltchev, Cebe, Kang, & Kumar, 2006). Furthermore, it's involved in creating ionic liquids with wide electrochemical windows, which are crucial for analytical chemistry applications (Nishi, Imakura, & Kakiuchi, 2006).
Enhancing Solubility in Fluorous Solvents
In the quest for solubility in fluorous solvents, NaBArF has been explored. Its derivative, tetrakis{3,5-bis(perfluorohexyl)phenyl}borate, shows substantial affinity for perfluorinated solvents, which is valuable in the field of catalysis (Broeke, Deelman, & Koten, 2001). This application is particularly relevant for developing new catalysts and materials compatible with unique solvent systems.
Mecanismo De Acción
Target of Action
It is also used in the preparation of polyketones .
Mode of Action
The compound is an anion with four fluorinated aryl groups distributed tetrahedrally about a central boron atom . It is known to interact only weakly with cations, a useful property when studying highly electrophilic cations . In coordination chemistry, it is unlikely to bind directly to the metal centre of a complex .
Biochemical Pathways
The compound is used as a catalyst in the cyclopolymerization of functionalized trienes . It also acts as a precursor to synthesize other Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate-based reagents .
Pharmacokinetics
It is known that salts of this anion are stable as solids and in both aqueous and non-aqueous solutions .
Result of Action
The compound’s action results in the formation of polyketones when used in catalytic systems . It also facilitates the synthesis of other Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate-based reagents .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is known to be stable in both aqueous and non-aqueous solutions . .
Safety and Hazards
Direcciones Futuras
As a lipophilic additive of tetraphenylborate, Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate has potential applications in the field of solvent extraction of cations and solvent polymeric membrane electrodes and optodes. Its use as an anionic phase-transfer catalyst also opens up new avenues for research and industrial applications .
Propiedades
IUPAC Name |
sodium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H12BF24.Na.H2O/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;;/h1-12H;;1H2/q-1;+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQYENOITDMKQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H14BF24NaO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
904.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[1-(3-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B592009.png)






![5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid](/img/structure/B592018.png)
![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B592024.png)

![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B592028.png)
![1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,[1(S*),3a-alpha-,6a-alpha-]-(9CI)](/img/no-structure.png)